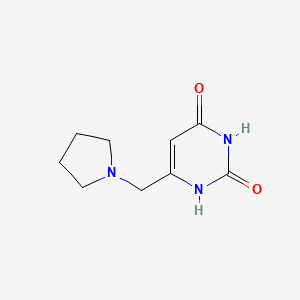![molecular formula C9H15N3O2 B8323002 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol](/img/structure/B8323002.png)
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol
描述
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and an amino group attached to a propane-1,2-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol typically involves the reaction of 4,6-dimethylpyrimidine with an appropriate amine and a diol. One common method involves the use of epichlorohydrin as a starting material, which undergoes substitution reactions with the amine group of 4,6-dimethylpyrimidine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
科学研究应用
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
3-(4,6-Dimethylpyrimid-2-ylamino)propionic acid: Similar structure but with a carboxylic acid group instead of a diol.
4-(2-Methoxyethyl)phenoxy]propane-1,2-diol: Contains a phenoxy group instead of a pyrimidine ring.
Uniqueness
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol is unique due to its combination of a pyrimidine ring with a diol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C9H15N3O2/c1-6-3-7(2)12-9(11-6)10-4-8(14)5-13/h3,8,13-14H,4-5H2,1-2H3,(H,10,11,12) |
InChI 键 |
IZRSZIISEMNKKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NCC(CO)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine](/img/structure/B8322921.png)
![Rac-1-methyl-3-nitro-1,2,3,4,5,6-hexahydro-[3,4']bipyridinyl](/img/structure/B8322926.png)



![methanesulfonic acid {(4R)-(2,2-dimethyl[1,3]dioxolan-4-yl)}-{(4S,5S)-(5-methanesulfonyloxymethyl-2,2-dimethyl[1,3]dioxolan-4-yl)}-(S)methyl ester](/img/structure/B8322943.png)


![4-[3-(2-Chloroethoxy)phenyl]-3-oxo-butyronitrile](/img/structure/B8322954.png)

![Ethyl 4-(3,4-dichlorobenzyl)thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8322968.png)
![2-[Butyl(methyl)amino]-6-chloroisonicotinic acid](/img/structure/B8322987.png)

